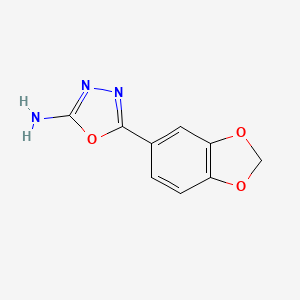

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is a chemical compound with the linear formula C9H7N3O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine is characterized by a linear formula of C9H7N3O3 . This suggests that the compound contains nine carbon atoms, seven hydrogen atoms, three nitrogen atoms, and three oxygen atoms .Scientific Research Applications

Anticancer Activity

The benzodioxolyl-oxadiazol-amine structure has been explored for its potential in anticancer therapy. Compounds with this structure have been synthesized and evaluated against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may cause cell cycle arrest at the S phase and induce apoptosis in cancer cells, suggesting a promising avenue for the development of new anticancer agents.

Antifungal Applications

The antifungal profile of related benzodioxol compounds has been investigated, with some derivatives showing potential as new antifungal agents . The ability to synthesize and characterize these compounds using various spectroscopic tools allows for the evaluation of their effectiveness against different fungal strains.

Synthesis of Heteroaryl Moieties

Benzodioxolyl-oxadiazol-amine derivatives have been designed to bear 3-N-fused heteroaryl moieties. These structures are based on the activity of indoles against various cancer cell lines and are synthesized via palladium-catalyzed C-N cross-coupling . This approach opens up possibilities for creating a wide range of heteroaryl compounds with potential therapeutic applications.

Molecular Docking Studies

The structure of benzodioxol derivatives allows for molecular docking studies to be conducted. These studies can predict the interaction between the compound and target proteins, providing insights into the potential therapeutic effects and aiding in the design of more effective drugs .

Density Functional Theory (DFT) Calculations

DFT calculations can be performed on benzodioxol compounds to explore their electronic characteristics. This computational approach helps in understanding the molecular properties and reactivity, which is crucial for the development of new pharmaceuticals .

Design of Antitubulin Agents

The indole nucleus found in some benzodioxol derivatives is a key structural motif in the design of antitubulin agents. These agents target microtubules, causing mitotic blockade and cell apoptosis, and are a leading target for anticancer agents .

Pharmaceutical Crystals

Benzodioxol compounds can be crystallized and studied for their pharmaceutical applications. The crystal structure analysis provides valuable information on the molecular arrangement, which is essential for understanding the compound’s stability and solubility .

Synthesis of Pyrazolyl Thiazole Derivatives

The benzodioxol moiety can be incorporated into the synthesis of pyrazolyl thiazole derivatives. These compounds have been synthesized using microwave irradiation and characterized by NMR, IR, and LCMS data, showcasing the versatility of the benzodioxol structure in medicinal chemistry .

properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-12-11-8(15-9)5-1-2-6-7(3-5)14-4-13-6/h1-3H,4H2,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYBBDXAHGPAOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50230830 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

80987-71-9 |

Source

|

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080987719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50230830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine](/img/structure/B1274175.png)

![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)

![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)